N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide
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Overview
Description
N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide is a chemical compound with a complex structure that includes a benzoyl group, a methyl group, and an ethoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide typically involves the reaction of 4-benzoyl-2-methylphenylamine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, altering their activity. The ethoxyacetamide group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-2-methylphenyl (2,6-dimethylphenoxy)acetate
- 4-benzoyl-2-methylphenyl (2-ethoxyphenoxy)acetate
Uniqueness
N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
30086-84-1 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(4-benzoyl-2-methylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-22-12-17(20)19-16-10-9-15(11-13(16)2)18(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
CHYNXJONVSXYNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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